molecular formula C13H14F3N B100463 alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine CAS No. 15270-68-5

alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine

Cat. No. B100463
CAS RN: 15270-68-5
M. Wt: 241.25 g/mol
InChI Key: IZZLBKSVDHDIMQ-UHFFFAOYSA-N
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Description

Alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine, commonly known as PMA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a structural analog of amphetamine and is known to have stimulant and hallucinogenic effects. PMA is a potent drug that has been used in scientific research to study its mechanism of action and its effects on the human body.

Mechanism Of Action

PMA acts as a releasing agent of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. PMA also acts as a monoamine oxidase inhibitor (MAOI), leading to an increase in the levels of monoamines in the brain. The increase in the levels of serotonin, dopamine, and norepinephrine in the brain leads to the stimulant and hallucinogenic effects of PMA.

Biochemical And Physiological Effects

PMA is known to have stimulant and hallucinogenic effects on the human body. The stimulant effects of PMA include increased heart rate, blood pressure, and body temperature. The hallucinogenic effects of PMA include altered perception, mood, and thought processes. PMA is also known to cause vasoconstriction, which can lead to cardiovascular complications.

Advantages And Limitations For Lab Experiments

PMA has been used in scientific research to study its mechanism of action and its effects on the human body. PMA has several advantages for lab experiments, including its potent effects and its ability to cross the blood-brain barrier. However, PMA also has several limitations for lab experiments, including its potential for cardiovascular complications and its potential for abuse.

Future Directions

There are several future directions for the study of PMA, including the development of new drugs that target the same receptors as PMA but with fewer side effects. The study of PMA can also help in the development of new treatments for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action and the effects of PMA on the human body.
Conclusion
PMA is a potent drug that has been used in scientific research to study its mechanism of action and its effects on the human body. PMA has stimulant and hallucinogenic effects and is known to act as a releasing agent of serotonin, dopamine, and norepinephrine. PMA has several advantages for lab experiments but also has several limitations. Further research is needed to fully understand the mechanism of action and the effects of PMA on the human body.

Synthesis Methods

PMA can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenylacetone (MDP2P). The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to form PMA. The reductive amination of MDP2P involves the reaction of MDP2P with ammonia and a reducing agent such as sodium borohydride to form PMA.

Scientific Research Applications

PMA has been used in scientific research to study its mechanism of action and its effects on the human body. PMA is known to have stimulant and hallucinogenic effects, and it has been used to study the effects of amphetamine-like drugs on the brain and behavior. PMA has also been used to study the effects of hallucinogenic drugs on the brain and behavior.

properties

CAS RN

15270-68-5

Product Name

alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

N-prop-2-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h1,4-6,9-10,17H,7-8H2,2H3

InChI Key

IZZLBKSVDHDIMQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C

synonyms

α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine

Origin of Product

United States

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